molecular formula C9H12N2O4 B6623456 4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid

4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid

Cat. No.: B6623456
M. Wt: 212.20 g/mol
InChI Key: YNDOCUUJBUOHFJ-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid is a synthetic organic compound that features a unique structure combining an oxazole ring with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid typically involves the formation of the oxazole ring followed by the attachment of the butanoic acid group. One common method involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST or Deoxo-Fluor . The oxazole ring can then be further functionalized to introduce the butanoic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve the use of microwave irradiation to reduce reaction times and improve yields. For example, microwave-assisted synthesis can achieve the desired product in 15-20 minutes at 110°C . This method is advantageous due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole ketones, while substitution reactions can introduce various aryl or alkyl groups to the oxazole ring .

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

4-[(5-methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-6-8(11-5-15-6)9(14)10-4-2-3-7(12)13/h5H,2-4H2,1H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDOCUUJBUOHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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